REACTION_SMILES
|
[Br:14][N:15]1[C:16](=[O:17])[CH2:18][CH2:19][C:20]1=[O:21].[CH3:1][S:2][c:3]1[n:4][cH:5][c:6]2[c:7]([n:8]1)[nH:9][c:10](=[O:13])[cH:11][cH:12]2.[CH3:22][N:23]([CH3:24])[CH:25]=[O:26]>>[CH3:1][S:2][c:3]1[n:4][cH:5][c:6]2[c:7]([n:8]1)[nH:9][c:10](=[O:13])[c:11]([Br:14])[cH:12]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CSc1ncc2ccc(=O)[nH]c2n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
CSc1ncc2cc(Br)c(=O)[nH]c2n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |